2,6-Dichloro-N-[3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]isonicotinamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-[5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazol-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3FN4O/c22-14-3-1-12(2-4-14)17-11-20(29(28-17)16-7-5-15(25)6-8-16)27-21(30)13-9-18(23)26-19(24)10-13/h1-11H,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFDSIGIYXGVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=O)C3=CC(=NC(=C3)Cl)Cl)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dichloro-N-[3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]isonicotinamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring and isonicotinamide moiety. Its molecular formula is , with a molecular weight of approximately 373.25 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅Cl₂FN₄ |
| Molecular Weight | 373.25 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays. Pyrazole derivatives are known for their ability to inhibit bacterial growth and may act by disrupting cell membrane integrity or interfering with metabolic pathways.
- Case Study : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. This activity suggests its utility in treating inflammatory diseases.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a pyrazole backbone with several analogs, but its substitution pattern distinguishes it:
Key Observations :
- Unlike Fipronil derivatives (e.g., ), which prioritize trifluoromethyl and cyano groups for insecticidal activity, the target compound’s dichloro-fluorophenyl-pyrazole scaffold may favor distinct molecular interactions .
- Chalcone derivatives () exhibit conformational flexibility due to variable dihedral angles (7.14°–56.26°), whereas rigid pyrazole cores in the target compound and its analogs likely enforce planar geometries, affecting packing efficiency and solubility .
Physicochemical Properties
Comparative data for pyrazole analogs from highlight trends in melting points and synthetic yields:
Analysis :
- Higher melting points (e.g., 110–112°C for compound 3 vs. 99–101°C for compound 2) correlate with increased molecular symmetry or stronger intermolecular forces (e.g., hydrogen bonding from ethanone in compound 3) .
- The target compound’s isonicotinamide group may further elevate melting points due to aromatic stacking and halogen bonding, though experimental data are needed.
Crystallographic and Computational Insights
- Structural Validation : Pyrazole analogs in were validated using X-ray crystallography, with refinement performed via SHELXL () and visualization using WinGX/ORTEP (). These methods ensure reliable comparisons of bond lengths, angles, and torsional parameters .
- Dihedral Angles : Chalcone derivatives () show substituent-dependent dihedral angles, but pyrazole analogs (e.g., compound 3) exhibit constrained conformations due to the fused pyrazole ring, limiting rotational freedom .
Q & A
Basic: What are the established synthetic routes for preparing 2,6-Dichloro-N-[3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-yl]isonicotinamide, and what critical reaction conditions must be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Pyrazole Formation : Condensation of substituted hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., HCl/ethanol) to form the 1,5-diarylpyrazole core. Reaction temperature (80–100°C) and stoichiometric ratios are critical to avoid side products like regioisomers .
Isonicotinamide Coupling : The pyrazole intermediate is coupled with 2,6-dichloroisonicotinoyl chloride via nucleophilic acyl substitution. Anhydrous conditions (e.g., DMF as solvent) and controlled addition of a base (e.g., triethylamine) are essential to maximize yield .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the final product. Purity is verified by HPLC (>98%) and melting point analysis .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, C-Cl stretches at 750–600 cm⁻¹) .
- NMR : H NMR identifies aromatic proton environments (e.g., para-substituted fluorophenyl protons as doublets at δ 7.2–7.8 ppm). C NMR distinguishes carbonyl carbons (~165 ppm) and halogenated aromatic carbons .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 507.2) and detects impurities. Discrepancies in fragmentation patterns are resolved by comparing experimental data with computational simulations (e.g., Mass Frontier software) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry by providing bond-length/angle data (e.g., pyrazole ring planarity, dihedral angles between aryl groups) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substituents on biological activity?
Methodological Answer:
Structural Modifications : Synthesize analogs with varying halogen positions (e.g., 3- vs. 5-position on pyrazole) or substitutions (Cl → F, Br). Use Suzuki-Miyaura coupling to introduce diverse aryl groups .
In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR. Compare IC₅₀ values to correlate substituent electronegativity/steric effects with potency .
Computational Analysis : Perform molecular docking (AutoDock Vina) to map halogen bonding interactions (e.g., 4-fluorophenyl’s role in hydrophobic pocket occupancy). Validate with MD simulations (GROMACS) .
Advanced: What computational strategies are recommended to predict binding modes and selectivity of this compound against structurally similar targets?
Methodological Answer:
- Molecular Docking : Use Glide (Schrödinger Suite) with induced-fit protocols to account for receptor flexibility. Prioritize halogen-bonding interactions (e.g., Cl⋯O/N contacts) in scoring functions .
- Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen bond acceptors) using Discovery Studio. Validate against known active/inactive analogs to refine selectivity filters .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for halogen-substituted analogs. This method quantifies energy differences caused by substituent changes (e.g., Cl → F) .
Advanced: How should researchers address contradictory data in biological activity reports across studies?
Methodological Answer:
Experimental Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .
Structural Validation : Re-examine compound purity (HPLC, NMR) and stereochemistry (X-ray) to rule out batch-specific impurities or isomerization .
Advanced: What methodologies are recommended for investigating the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at pyrazole C4) and quantify half-life (t₁/₂) .
- Isotope Labeling : Use C-labeled analogs to trace degradation products. Accelerated stability studies (40°C/75% RH) predict shelf-life under storage conditions .
- Computational Prediction : Apply ADMET predictors (e.g., SwissADME) to forecast metabolic soft spots (e.g., amide hydrolysis susceptibility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
